Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Catalog No.
S2868165
CAS No.
1443343-55-2
M.F
C12H12F4O2
M. Wt
264.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]m...

CAS Number

1443343-55-2

Product Name

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

IUPAC Name

cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Molecular Formula

C12H12F4O2

Molecular Weight

264.22

InChI

InChI=1S/C12H12F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,10-11,17H,4-5H2

InChI Key

KTLZZWOABBSWRK-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O

solubility

not available

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group and a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy moiety and a hydroxymethyl group. Its molecular formula is C12_{12}H12_{12}F4_4O2_2, indicating the presence of four fluorine atoms that contribute to its distinct chemical properties. This compound is notable for its potential applications in medicinal chemistry and material science due to the reactivity of its functional groups and the influence of the fluorinated substituents on its biological activity and stability.

  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization with various substituents.

Research into the biological activity of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has indicated potential effects on various biological systems. It is being investigated for:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
  • Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways crucial for various physiological processes.
  • Anti-inflammatory and Anticancer Properties: Preliminary studies suggest that this compound could exhibit therapeutic effects against inflammation and cancer cell proliferation.

The synthesis of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves multiple synthetic steps:

  • Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using diazomethane or Simmons-Smith reagents.
  • Substitution on the Phenyl Ring: The tetrafluoroethoxy group is introduced via nucleophilic substitution reactions involving tetrafluoroethanol and an appropriate leaving group.
  • Introduction of the Methanol Group: This step involves converting a suitable precursor into the final product through functionalization techniques.

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has diverse applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds due to its reactive functional groups.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials with specific characteristics.
  • Biological Research: Investigated for its potential roles in biochemical pathways and therapeutic applications .

Interaction studies involving Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol focus on its binding affinities with enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. Understanding these interactions is crucial for optimizing its efficacy and safety profile in drug development .

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameUnique Features
3-(Trifluoromethyl)phenolContains a trifluoromethyl group; used in agrochemicals
Cyclopropyl phenyl ketoneLacks fluorinated groups; studied for industrial applications
4-FluorophenolSimpler structure; known for its use in pharmaceuticals
4-(Tetrafluoroethoxy)anilineContains an amino group; explored for dye synthesis

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is unique due to its specific combination of cyclopropyl and tetrafluoroethoxy functionalities that enhance its reactivity and potential biological activity compared to these similar compounds .

XLogP3

3.4

Dates

Last modified: 07-23-2023

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